molecular formula C16H23NO2 B8419439 1-(4-Benzyl-morpholin-2 yl)-pentan-1-one

1-(4-Benzyl-morpholin-2 yl)-pentan-1-one

Cat. No.: B8419439
M. Wt: 261.36 g/mol
InChI Key: UZKLZXSRFSTCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Benzyl-morpholin-2-yl)-pentan-1-one is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring, and a pentanone chain attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-benzylmorpholine with pentanone under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzyl-morpholin-2-yl)-pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Benzyl-morpholin-2-yl)-pentan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Benzyl-morpholin-2-yl)-pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and morpholine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Benzyl-morpholin-2-yl)-ethan-1-one
  • 1-(4-Benzyl-morpholin-2-yl)-propan-1-one
  • 1-(4-Benzyl-morpholin-2-yl)-butan-1-one

Uniqueness

1-(4-Benzyl-morpholin-2-yl)-pentan-1-one is unique due to its specific structural features, such as the length of the pentanone chain and the presence of the benzyl group

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-(4-benzylmorpholin-2-yl)pentan-1-one

InChI

InChI=1S/C16H23NO2/c1-2-3-9-15(18)16-13-17(10-11-19-16)12-14-7-5-4-6-8-14/h4-8,16H,2-3,9-13H2,1H3

InChI Key

UZKLZXSRFSTCHI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1CN(CCO1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 82 is prepared from 2 (0.87 g, 3.28 mmol) in anhydrous tetrahydrofuran (30 mL) and commercially available (Aldrich) n-butyl magnesium bromide (2M solution in THF, 5 mmol, 2.5 mL, 1.5 eq) following General Procedure 1. After stirring for 1 hour further n-butyl magnesium bromide (2M solution in THF, 1.6 mmol, 0.8 mL) is added and stirring continued for 30 minutes. The reaction is quenched by addition of ammonium chloride solution (30 mL) followed by EtOAc. The organic phases are combined, dried over magnesium sulphate and the solvent is removed in vacuo to give 82 (0.82 g, 96%). MW 261.37; C16H23NO2; LCMS (6 minute method): m/z 262.4 [M+H]+, RT 2.34 mm.
Name
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
n-butyl magnesium bromide
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
n-butyl magnesium bromide
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Yield
96%

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